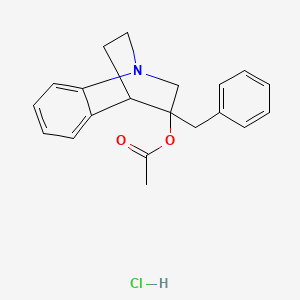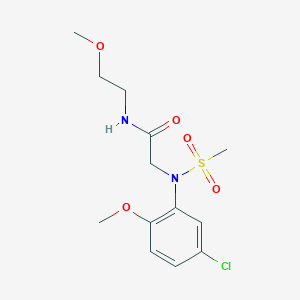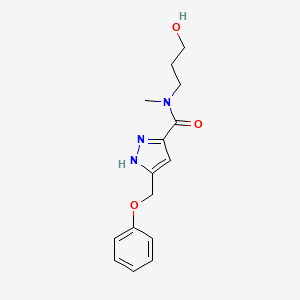![molecular formula C17H23NO5S B5409349 4-(2-methoxyphenoxy)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B5409349.png)
4-(2-methoxyphenoxy)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyphenoxy)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylic acid, also known as MPMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-(2-methoxyphenoxy)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, this compound has been shown to have antitumor effects, making it a potential candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of 4-(2-methoxyphenoxy)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylic acid is not fully understood, but it is believed to work by inhibiting the production of inflammatory mediators and promoting the production of anti-inflammatory mediators. It may also work by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-methoxyphenoxy)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylic acid in lab experiments is that it is a synthetic compound, which allows for precise control over its composition and purity. Additionally, this compound has been shown to be relatively stable and non-toxic, making it a safe compound to work with. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-(2-methoxyphenoxy)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylic acid. One area of research could be to further elucidate its mechanism of action and identify its molecular targets. Additionally, further studies could be conducted to evaluate its potential therapeutic applications in various diseases, including cancer and inflammatory diseases. Finally, research could be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 4-(2-methoxyphenoxy)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylic acid involves the reaction of 2-methoxyphenol with 3-methylthiopropanoic acid in the presence of a base to form the corresponding ester. The resulting ester is then reacted with piperidine and hydrolyzed to form this compound. This method has been optimized to yield high purity and high yields of this compound.
Propiedades
IUPAC Name |
4-(2-methoxyphenoxy)-1-(3-methylsulfanylpropanoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c1-22-13-5-3-4-6-14(13)23-17(16(20)21)8-10-18(11-9-17)15(19)7-12-24-2/h3-6H,7-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBRFNJTNOZLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)C(=O)CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5409285.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5409288.png)
![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5409293.png)
![3-(2-{[1-(2,2-dimethylpropyl)cyclopropyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5409301.png)

![N-{3-[(2-methylphenyl)amino]-3-oxopropyl}-1,8-naphthyridine-2-carboxamide](/img/structure/B5409313.png)


![N-[5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5409345.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5409346.png)
![2-(2,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5409351.png)
